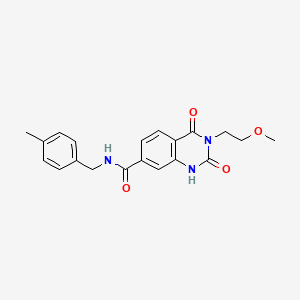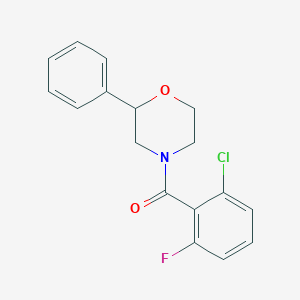
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with chloro and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 2-chloro-6-fluorophenyl derivatives with morpholine and phenylmethanone under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone: This compound has similar structural features but with different halogen substitutions.
(2-Chloro-6-fluorophenyl)(2,6-dimethyl-4-morpholinyl)methanone: Another structurally related compound with additional methyl groups.
Uniqueness
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJXDKKHXBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)
![9-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-9H-purine](/img/structure/B2559700.png)
![{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2559705.png)
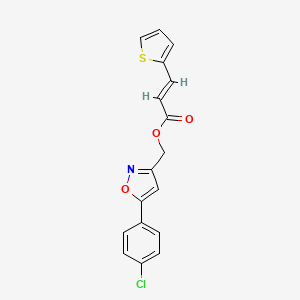
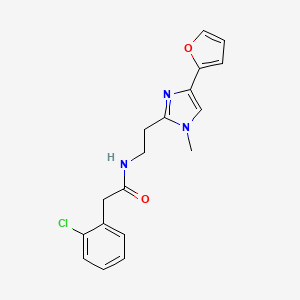

![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)
![7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2559714.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![1-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-ethylurea](/img/structure/B2559716.png)
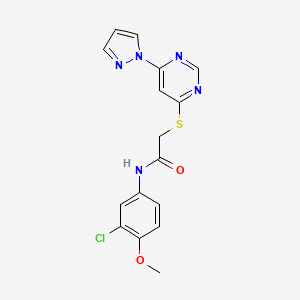
![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2559718.png)
